molecular formula C23H20FN3O3S B2673612 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941900-98-7

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No. B2673612
CAS RN: 941900-98-7
M. Wt: 437.49
InChI Key: YUCKGZHJCVKTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide, also known as BIBX1382BS, is a small molecule inhibitor that has been synthesized and studied for its potential use in cancer treatment. This compound has been shown to have a high affinity for the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.

Scientific Research Applications

Organocatalysis Applications

Imidazole-based compounds, such as zwitterionic salts derived from imidazole, have demonstrated efficiency as organocatalysts. For example, the imidazole-based zwitterionic salt, 4-(3-methylimidazolium)butane sulfonate (MBS), facilitates the regioselective ring-opening of aziridines by various nucleophiles, showcasing high regioselectivity and scalability to gram-scale synthesis (Chakraborty Ghosal et al., 2016).

Drug Discovery and Development

Compounds featuring imidazole and benzimidazole moieties have been explored for their therapeutic potential. The discovery of compounds like BMS-214662, a farnesyltransferase inhibitor with potent antitumor activity, highlights the role of imidazole derivatives in cancer therapy. This compound demonstrated cellular activity at nanomolar concentrations and showed promise in preclinical models, leading to clinical trials (Hunt et al., 2000).

Synthesis and Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activity, indicating the potential of imidazole derivatives as selective class III agents for treating cardiac conditions (Morgan et al., 1990).

Anti-inflammatory and Analgesic Activity

Imidazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. For instance, a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles was found to exhibit potent anti-inflammatory and analgesic effects, with some analogues surpassing the potency of standard drugs like indomethacin in preclinical models (Sharpe et al., 1985).

Green Synthesis Methods

The exploration of green chemistry principles in the synthesis of imidazole derivatives showcases the environmental and operational benefits. A Brønsted acidic ionic liquid was employed as an efficient, green, and reusable catalyst for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, emphasizing sustainability in chemical synthesis processes (Davoodnia et al., 2010).

Photodynamic Therapy and Electroluminescence

Imidazole-based compounds have been incorporated into materials for photodynamic therapy and electroluminescent devices, demonstrating the versatility of these compounds in biomedical and materials science applications. For example, novel N-substituted tetraphenylethene-based benzimidazoles have shown aggregation-induced emission, fast-recoverable mechanochromism, and blue electroluminescence, indicating their potential in optoelectronic devices (Zhang et al., 2018).

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c24-17-10-12-19(13-11-17)31(29,30)14-4-9-22(28)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)27-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCKGZHJCVKTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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